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Compound of Interest

Compound Name: Boeravinone O

Cat. No.: B570071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boeravinone O is a rotenoid-type isoflavonoid that has been isolated from species such as

Mirabilis jalapa. As a member of the boeravinone family, it is of significant interest for its

potential pharmacological activities. Other boeravinones, such as B and G, have demonstrated

roles in modulating signaling pathways related to inflammation and cellular stress.[1][2] This

application note provides a detailed protocol for the quantitative analysis of Boeravinone O in

various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The provided methodologies are based on established principles for the analysis of related

isoflavonoids and rotenoids, offering a robust starting point for researchers.

Chemical Information
Compound Molecular Formula

Molecular Weight (
g/mol )

CAS Number

Boeravinone O C17H12O7 328.3 1449384-21-7
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The following protocol is a general guideline for the extraction of Boeravinone O from plant

material (Boerhavia diffusa). It can be adapted for other biological matrices.

Materials:

Air-dried and powdered plant material (e.g., roots of Boerhavia diffusa)

Methanol (LC-MS grade)

Water (LC-MS grade)

0.1% Formic acid in water

Acetonitrile (LC-MS grade)

Syringe filters (0.22 µm)

Procedure:

Weigh 1 gram of the powdered plant material.

Add 20 mL of methanol and sonicate for 30 minutes.

Centrifuge the mixture at 4000 rpm for 15 minutes.

Collect the supernatant.

Repeat the extraction process (steps 2-4) twice more with the remaining plant material.

Pool the supernatants and evaporate to dryness under reduced pressure.

Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).

Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis
The following parameters are recommended as a starting point for method development.

Optimization may be required based on the specific instrumentation used.
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Liquid Chromatography (LC) Conditions:

Parameter Recommended Condition

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
5% B to 95% B over 15 minutes, hold for 5

minutes, then return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Parameter Recommended Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) m/z 329.07 (M+H)⁺

Product Ions (Q3)

To be determined experimentally. Based on

rotenoid fragmentation, potential fragments

could arise from losses of small molecules like

CO, H₂O, and retro-Diels-Alder (rDA) reactions.

Collision Energy (CE) To be optimized for each transition

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 350 °C

Gas Flow Rates To be optimized based on instrument
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Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example

of how to present calibration curve data and sample quantification results.

Table 1: Calibration Curve for Boeravinone O

Concentration (ng/mL)
Peak Area (Mean ± SD,
n=3)

% RSD

1

5

10

50

100

500

1000

Table 2: Quantification of Boeravinone O in Samples

Sample ID
Peak Area (Mean ±
SD, n=3)

Calculated
Concentration
(ng/mL)

% Recovery (for
spiked samples)

Blank

Sample 1

Sample 2

Spiked Sample 1
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The following diagram illustrates the general workflow for the LC-MS/MS analysis of

Boeravinone O.

Sample Preparation LC-MS/MS Analysis Data Processing

Plant Material Solvent Extraction Centrifugation Evaporation Reconstitution Filtration LC Separation MS/MS Detection Quantification Reporting

Click to download full resolution via product page

Caption: Experimental workflow for Boeravinone O analysis.

Hypothetical Fragmentation of Boeravinone O
Disclaimer: The exact chemical structure of Boeravinone O is not readily available in public

databases. The following fragmentation pathway is a hypothetical model based on the known

fragmentation patterns of other rotenoids and isoflavonoids.

Rotenoids typically undergo retro-Diels-Alder (rDA) reactions in the C ring and losses of small

neutral molecules. For Boeravinone O (M+H)⁺ at m/z 329.07, characteristic product ions could

be proposed.
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Potential Product Ions
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- CH₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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